Semduramicin

Catalog No.
S542968
CAS No.
113378-31-7
M.F
C45H76O16
M. Wt
873.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semduramicin

CAS Number

113378-31-7

Product Name

Semduramicin

IUPAC Name

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

Molecular Formula

C45H76O16

Molecular Weight

873.1 g/mol

InChI

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1

InChI Key

WINSLRIENGBHSH-ASZYJFLUSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C

Synonyms

semduramicin

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C

Semduramicin is a naturally occurring antibiotic produced by Streptomyces coelicolor []. It belongs to the class of antibiotics known as polyethers and exhibits a unique mode of action against various Gram-positive bacteria, including some multidrug-resistant strains []. While not currently used clinically due to safety concerns, semduramicin holds promise as a potential lead compound for the development of novel antibiotics, and its properties are being explored in various scientific research areas.

Antimicrobial Activity:

Semduramicin has been shown to be effective against a broad spectrum of Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae []. Unlike many other antibiotics, semduramicin disrupts bacterial protein synthesis by a novel mechanism that targets the ribosome, offering a potential advantage in combating antibiotic resistance [].

Mechanism of Action:

Studies have revealed that semduramicin binds to a unique site on the 23S rRNA of the bacterial ribosome, inhibiting the process of translation []. This mechanism differs from other commonly used antibiotics, which often target protein synthesis initiation or elongation steps, making semduramicin a potential candidate for overcoming resistance developed against existing antibiotics [].

Research Applications:

  • Semisynthetic Analog Development: Researchers are exploring the potential of modifying the chemical structure of semduramicin to create semisynthetic analogs with improved potency, broader spectrum activity, and reduced toxicity []. This approach aims to retain the unique antibacterial properties of semduramicin while addressing limitations hindering its clinical use.
  • Understanding Resistance Mechanisms: Studying how bacteria develop resistance to semduramicin can provide valuable insights into the evolution of antibiotic resistance and inform the development of strategies to prevent and combat it [].
  • Combination Therapy: Researchers are investigating the potential of combining semduramicin with other antibiotics to create synergistic effects, potentially overcoming existing resistance and enhancing the efficacy of treatment [].

Semduramicin is a polyether antibiotic belonging to the class of ionophorous compounds. It is primarily used as a coccidiostat in poultry, targeting the early life stages of Eimeria, a genus of parasitic protozoa responsible for coccidiosis. The compound is produced through fermentation using the bacterium Actinomadura roseorufa, which results in a product that is then spray-dried to form a powder for incorporation into animal feed . Semduramicin sodium, its active form, is known for its selective action against monocarboxylic acids, enhancing its efficacy as an ionophore .

Semduramicin acts as a coccidiostat by disrupting ion transport across the cell membrane of Eimeria parasites. It functions as an ionophore, selectively transporting cations like potassium out of the parasite cell. This disrupts the parasite's ionic balance and leads to cell death [].

  • Hydrolysis: The compound hydrolyzes under acidic conditions with a half-life ranging from 11 to 36 days, while it remains more stable in neutral and alkaline conditions, with half-lives extending up to 115 days .
  • Photolysis: In aqueous solutions, semduramicin sodium degrades rapidly upon exposure to light, with half-lives of approximately 3.55 days at pH 6 and increasing at higher pH levels .
  • Oxidation: The compound can also undergo oxidation reactions, which may affect its stability and biological activity.

The synthesis of semduramicin involves a fermentation process using Actinomadura roseorufa. The fermentation broth containing semduramicin is harvested and spray-dried to produce a powdered form suitable for animal feed applications. This method ensures that the bacterium is killed during processing, preventing viable material from entering the final product .

Semduramicin is primarily used in veterinary medicine as a coccidiostat in poultry farming. It is incorporated into feed formulations at concentrations typically around 25 parts per million (ppm) to prevent coccidiosis, thereby enhancing growth performance and feed efficiency in broiler chickens . Its use extends from day one until slaughter at approximately 40 days of age.

Research on semduramicin has explored its interactions with various biological systems. Notably, it has been shown to interact selectively with monocarboxylic acids and other ionophores such as salinomycin and monensin. These interactions can influence the pharmacokinetics and efficacy of semduramicin when used in combination therapies or in multi-drug environments .

Several compounds share similarities with semduramicin due to their ionophoric properties. The following table highlights these compounds along with their unique characteristics:

CompoundClassUnique Features
MonensinPolyetherWidely used for livestock; affects sodium transport.
SalinomycinPolyetherEffective against various protozoa; strong anticoccidial properties.
LasalocidPolyetherPrimarily used in ruminants; influences fatty acid metabolism.
NarasinPolyetherKnown for its effectiveness against coccidia; used in poultry.
MaduramycinPolyetherExhibits unique structural features; effective against drug-resistant strains of Eimeria.

Semduramicin's distinctiveness lies in its specific metabolic pathways and selective interaction with certain protozoan life stages, making it particularly valuable in poultry health management compared to other ionophores .

XLogP3

3.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

872.51333633 g/mol

Monoisotopic Mass

872.51333633 g/mol

Heavy Atom Count

61

UNII

P6VXL377WL

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

113378-31-7

Wikipedia

Semduramicin

Dates

Modify: 2024-04-14
Tynan EJ 3rd, Nelson TH, Davies RA, Wernau WC: The production of semduramicin by direct fermentation. J Antibiot (Tokyo). 1992 May;45(5):813-5. [PMID:1624387]
Brake J, Cummings TS, Pinedo CR, Bafundo KW: Effects of the ionophore anticoccidial semduramicin on broiler breeders. Poult Sci. 2001 Mar;80(3):260-5. [PMID:11261553]
Pesti GM, Bakalli RI, Cervantes HM, Bafundo KW: Studies on semduramicin and nutritional responses: 2. methionine levels. Poult Sci. 1999 Aug;78(8):1170-6. [PMID:10472843]
Schneider RP, Lynch MJ, Ericson JF, Fouda HG: Electrospray ionization mass spectrometry of semduramicin and other polyether ionophores. Anal Chem. 1991 Sep 1;63(17):1789-94. [PMID:1789442]
Pesti GM, Cervantes H, Bakalli RI, Bafundo KW, Garcia MN: Studies on semduramicin and nutritional responses: 3. Electrolyte balance. Poult Sci. 1999 Nov;78(11):1552-60. [PMID:10560828]
Varga I, Jagicza A, Sreter T, Hornok S: Potentiation of ionophorous anticoccidials with dihydroquinolines: compatibility of lasalocid and semduramicin with duokvin. Int J Parasitol. 1995 Oct;25(10):1243-5. [PMID:8557471]
Ricketts AP, Glazer EA, Migaki TT, Olson JA: Anticoccidial efficacy of semduramicin in battery studies with laboratory isolates of coccidia. Poult Sci. 1992 Jan;71(1):98-103. [PMID:1539028]
McKenzie ME, Conway DP, Logan NB, Wilkins CP, Chappel LR: Anticoccidial efficacy of semduramicin. 1. Evaluation against field isolates by dose titration in battery tests. Poult Sci. 1993 Nov;72(11):2052-7. [PMID:8265494]
Watanabe H, Satake A, Kido Y, Tsuji A: [Development of monoclonal-based enzyme-linked immunosorbent assay and immunochromatographic assay for lasalocid and semduramicin]. Shokuhin Eiseigaku Zasshi. 2004 Jun;45(3):107-12. [PMID:15468928]
Pesti GM, Bakalli RI, Cervantes HM, Bafundo KW: The influence of withdrawal time on the performance of broiler chickens fed semduramicin. Poult Sci. 2002 Jul;81(7):939-44. [PMID:12162353]

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